molecular formula C10H6Cl2N2O2 B4433731 3,4-dichloro-N-3-isoxazolylbenzamide

3,4-dichloro-N-3-isoxazolylbenzamide

Cat. No. B4433731
M. Wt: 257.07 g/mol
InChI Key: IATFEIIFRZEZJV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-3-isoxazolylbenzamide, also known as DIBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Mechanism of Action

3,4-dichloro-N-3-isoxazolylbenzamide exerts its biological effects by inhibiting the activity of Sp1, a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. 3,4-dichloro-N-3-isoxazolylbenzamide binds to the zinc finger domains of Sp1, preventing it from binding to DNA and activating target genes. By inhibiting Sp1 activity, 3,4-dichloro-N-3-isoxazolylbenzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-3-isoxazolylbenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3,4-dichloro-N-3-isoxazolylbenzamide can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and increased cell death. In addition, 3,4-dichloro-N-3-isoxazolylbenzamide can inhibit the production of pro-inflammatory cytokines, leading to decreased inflammation. 3,4-dichloro-N-3-isoxazolylbenzamide has also been shown to have antifungal activity, inhibiting the growth of several fungal species.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dichloro-N-3-isoxazolylbenzamide is its specificity for Sp1, making it a potentially useful tool for studying the role of Sp1 in various biological processes. However, 3,4-dichloro-N-3-isoxazolylbenzamide can be difficult to synthesize and may have low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-3-isoxazolylbenzamide. One area of interest is the development of 3,4-dichloro-N-3-isoxazolylbenzamide derivatives with improved solubility and bioavailability. Another area of research is the identification of additional targets of 3,4-dichloro-N-3-isoxazolylbenzamide, which could expand its potential applications. Finally, further investigation is needed to determine the efficacy of 3,4-dichloro-N-3-isoxazolylbenzamide in vivo, as most studies to date have been conducted in vitro.

Scientific Research Applications

3,4-dichloro-N-3-isoxazolylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the activity of the transcription factor Sp1, which is overexpressed in many types of cancer cells. 3,4-dichloro-N-3-isoxazolylbenzamide has also been investigated for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, 3,4-dichloro-N-3-isoxazolylbenzamide has been shown to have antifungal activity, making it a potential candidate for use in agriculture to control fungal infections in crops.

properties

IUPAC Name

3,4-dichloro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFEIIFRZEZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NOC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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